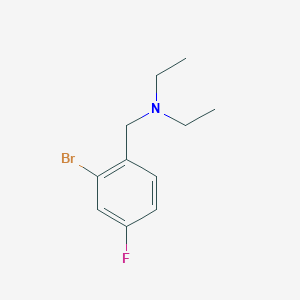

N-(2-bromo-4-fluorobenzyl)-N-ethylethanamine

説明

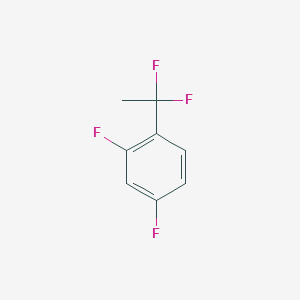

Molecular Structure Analysis

The molecular structure of “N-(2-bromo-4-fluorobenzyl)-N-ethylethanamine” can be inferred from its name. It likely contains a benzene ring with bromine and fluorine substituents, attached to a CH2 group, which is further attached to an ethylamine group .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. As a bromo-fluorobenzyl compound, it might undergo reactions typical of halogenated aromatic compounds .科学的研究の応用

Flame Retardants and Environmental Safety

A review on novel brominated flame retardants (NBFRs) highlights the occurrence of these compounds in indoor air, dust, consumer goods, and food. It emphasizes the need for more research on their occurrence, environmental fate, and toxicity, especially given the large knowledge gaps for many NBFRs not included in monitoring programs or studies. This review sheds light on the increasing application of NBFRs and calls for optimized analytical methods to include all NBFRs for further research on indoor environments and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).

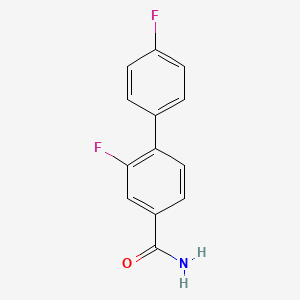

Synthesis of Bromo-Fluoro Compounds

Research on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of various pharmaceuticals, discusses the challenges and developments in the synthesis process. This study highlights the high costs and environmental concerns associated with traditional synthesis methods and proposes a practical, scalable alternative. Such research could provide valuable context for the synthesis and application of N-(2-bromo-4-fluorobenzyl)-N-ethylethanamine in industrial settings (Qiu et al., 2009).

Molecular Imaging Studies

A review of molecular and functional imaging studies of psychedelic drug action in animals and humans discusses the use of hallucinogens and their potential psychotherapeutic applications. This narrative review includes details on hallucinogen binding in vitro and ex vivo, and molecular imaging studies with PET or SPECT, providing insight into the uptake, binding distribution, and cerebrometabolic effects of labeled hallucinogenic compounds. Such research could be relevant to understanding the biochemical and physiological effects of this compound if it shares similar properties (Cumming et al., 2021).

Analytical Methods for Antioxidant Activity

The critical review on analytical methods used in determining antioxidant activity elaborates on various tests and their applicability, advantages, and disadvantages. This review can provide a framework for assessing the antioxidant potential of this compound, considering the importance of antioxidants in various fields from food engineering to medicine and pharmacy (Munteanu & Apetrei, 2021).

将来の方向性

特性

IUPAC Name |

N-[(2-bromo-4-fluorophenyl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-5-6-10(13)7-11(9)12/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDAPGCKAALKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

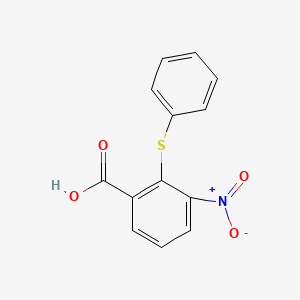

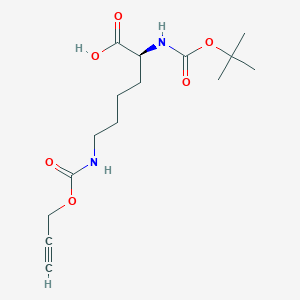

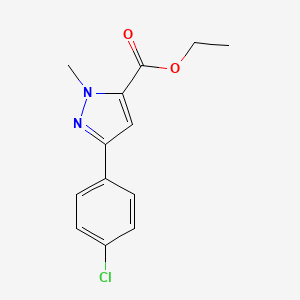

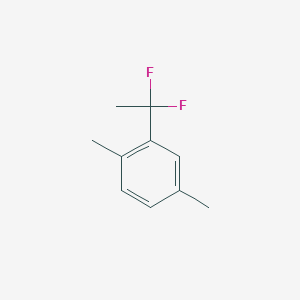

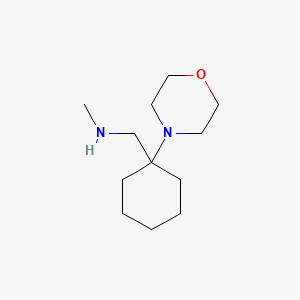

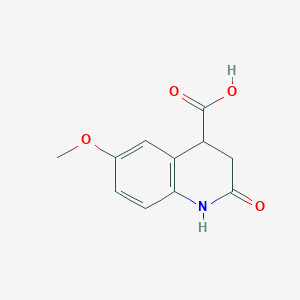

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Ethoxyphenoxymethyl)-4-fluorophenyl]methanamine hydrochloride](/img/structure/B1453476.png)

![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453490.png)